1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a cyclopropanecarbonyl group, an azetidinyl group, a triazolyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
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Formation of the Cyclopropanecarbonyl Intermediate: : The synthesis begins with the preparation of the 4-fluorophenylcyclopropanecarbonyl intermediate. This can be achieved through a cyclopropanation reaction using a suitable fluorophenyl precursor and a cyclopropanation reagent such as diazomethane.
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Azetidinyl Group Introduction: : The next step involves the introduction of the azetidinyl group. This can be accomplished through a nucleophilic substitution reaction, where the cyclopropanecarbonyl intermediate reacts with an azetidine derivative under basic conditions.
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Triazolyl Group Formation: : The triazolyl group is introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of an azide-functionalized azetidinyl intermediate with an alkyne derivative.
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Pyrrolidinone Formation: : The final step involves the formation of the pyrrolidinone moiety. This can be achieved through a cyclization reaction, where the triazolyl intermediate undergoes intramolecular cyclization under acidic or basic conditions to form the desired pyrrolidinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
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Substitution: : Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
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Biological Studies: : It can be used as a probe to study biological pathways and mechanisms, especially those involving fluorophenyl and triazolyl groups.
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Materials Science: : The compound’s structural features may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazolyl and pyrrolidinone moieties may contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3-(1H-1,2,3-triazol-4-yl)propan-2-one
- 4-fluorophenylcyclopropanecarboxamide
- 1-(4-fluorophenyl)-3-azetidin-2-one
Uniqueness
1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is unique due to its combination of structural features, including the fluorophenyl, cyclopropanecarbonyl, azetidinyl, triazolyl, and pyrrolidinone groups. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-[[1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c21-15-5-3-14(4-6-15)20(7-8-20)19(28)25-12-17(13-25)26-11-16(22-23-26)10-24-9-1-2-18(24)27/h3-6,11,17H,1-2,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBFGHMJKLUCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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